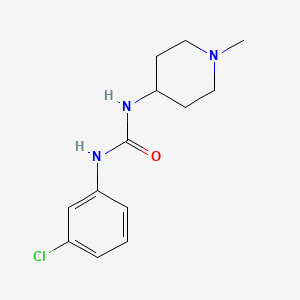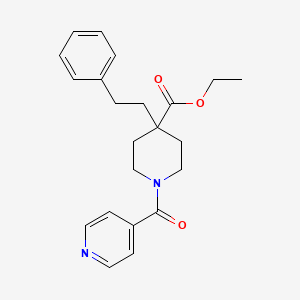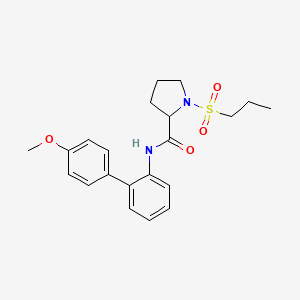![molecular formula C23H29NO3 B5970398 1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5970398.png)
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as norfenfluramine, and it belongs to the class of isoquinoline alkaloids. It has been found to exhibit several biochemical and physiological effects, making it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol is complex and involves several pathways. It has been found to act as a serotonin receptor agonist, which leads to increased serotonin release and subsequent activation of downstream signaling pathways. It also inhibits the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the brain. Additionally, it has been found to increase dopamine release, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol has been found to exhibit several biochemical and physiological effects. It has been shown to increase serotonin release and inhibit norepinephrine reuptake, leading to increased levels of these neurotransmitters in the brain. It has also been found to increase dopamine release, which may contribute to its potential as a treatment for addiction. Additionally, it has been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of these disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its biological activities. It is also relatively easy to synthesize, making it readily available for use in research studies. However, there are also some limitations to its use. It has been found to exhibit some toxicity in animal studies, which may limit its use in certain types of experiments. Additionally, its complex mechanism of action may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol. One potential area of research is in the development of new treatments for addiction and other psychiatric disorders. The compound's ability to increase dopamine release and inhibit norepinephrine reuptake make it a promising candidate for these applications. Additionally, further studies may be needed to fully understand the compound's mechanism of action and its potential for use in other areas of research, such as neurodegenerative diseases or cancer.
Synthesemethoden
The synthesis of 1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol is a complex process that involves several steps. The most common method of synthesis involves the use of a palladium-catalyzed coupling reaction between a phenylboronic acid derivative and a 3,4-dimethoxyphenethylamine derivative. This reaction yields the desired compound in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol has been extensively studied for its potential applications in scientific research. It has been found to exhibit several biological activities, including serotonin receptor agonism, dopamine release, and inhibition of norepinephrine reuptake. These activities make it a promising candidate for various research studies, including studies on addiction, depression, and anxiety.
Eigenschaften
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-26-21-15-18(10-11-20(21)27-16-17-7-3-2-4-8-17)22-19-9-5-6-12-23(19,25)13-14-24-22/h2-4,7-8,10-11,15,19,22,24-25H,5-6,9,12-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQFWUAQTULTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3CCCCC3(CCN2)O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-({1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5970315.png)

![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5970328.png)

![1-(4-chlorobenzyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5970351.png)

![1-[5-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5970369.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B5970373.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5970381.png)
![3-chloro-5-[(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B5970387.png)
![4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5970391.png)

![6-bromo-2-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B5970421.png)
![methyl 4-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5970426.png)